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  • Product: 6-Methoxy-1,4-oxazepane hydrochloride

Core Science & Biosynthesis

Foundational

The Definitive Guide to the Solid-State Architecture of 6-Methoxy-1,4-oxazepane Hydrochloride: A Crystallographic Approach

Introduction: Unveiling the Three-Dimensional Landscape of a Privileged Scaffold The 1,4-oxazepane moiety is a seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry.[1] It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Three-Dimensional Landscape of a Privileged Scaffold

The 1,4-oxazepane moiety is a seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry.[1] Its unique non-planar structure provides an excellent framework for the development of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] Derivatives of this scaffold have shown promise as, for instance, dopamine receptor ligands, indicating their potential in treating a range of neurological and psychiatric conditions.[1] The specific analogue, 6-Methoxy-1,4-oxazepane hydrochloride, represents a key structure whose three-dimensional arrangement is crucial for understanding its interaction with biological targets and for optimizing its pharmaceutical properties.

This technical guide provides a comprehensive, in-depth exploration of the methodologies employed to elucidate the crystal structure of 6-Methoxy-1,4-oxazepane hydrochloride through single-crystal X-ray diffraction (SC-XRD). As a self-validating system of protocols, this document is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the intricate process of solid-state structural analysis. We will delve into the causality behind experimental choices, from crystal growth to data refinement, to provide a robust understanding of how to obtain a precise and unambiguous three-dimensional molecular structure.[3]

From Synthesis to Single Crystal: The Art and Science of Crystallization

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is paramount, as impurities can inhibit or disrupt the crystallization process.

Representative Synthesis of 6-Methoxy-1,4-oxazepane Hydrochloride

While multiple synthetic routes to the 1,4-oxazepane core exist, a common approach involves the cyclization of an appropriate amino alcohol precursor. For 6-Methoxy-1,4-oxazepane, a plausible synthetic strategy could involve the reaction of a suitably protected aminoethoxy ethanol derivative with a methoxy-containing building block, followed by deprotection and cyclization. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent.

The Critical Step: Growing Diffraction-Quality Crystals

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging aspect of structure determination.[4] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.[4]

Experimental Protocol: Slow Evaporation Method

  • Solvent Selection: A screening of various solvents is performed to identify a system in which 6-Methoxy-1,4-oxazepane hydrochloride has moderate solubility. Solvents such as methanol, ethanol, or mixtures with less polar solvents like dichloromethane or ethyl acetate are often good starting points.

  • Preparation of a Saturated Solution: The compound is dissolved in the chosen solvent or solvent system at a slightly elevated temperature to achieve saturation. The solution is then filtered to remove any particulate matter.

  • Controlled Evaporation: The filtered solution is placed in a clean vial, which is then loosely capped or covered with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute and promoting the formation of single crystals.

  • Incubation: The vial is left undisturbed in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent.

The choice of the slow evaporation method is predicated on its simplicity and effectiveness for many small organic molecules. The slow rate of solvent removal provides the necessary time for molecules to orient themselves into a thermodynamically stable crystal lattice.

Illuminating the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Data Collection

The following diagram illustrates the typical workflow for collecting single-crystal X-ray diffraction data.

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_selection Crystal Selection & Mounting goniometer Mounting on Goniometer crystal_selection->goniometer Transfer xray_source X-ray Source (e.g., Mo Kα) diffraction X-ray Diffraction xray_source->diffraction Irradiation detector Area Detector (e.g., CCD) diffraction->detector Detection of Diffracted X-rays integration Integration of Reflection Intensities detector->integration Raw Data scaling Data Scaling & Correction integration->scaling Processed Intensities

Caption: A generalized workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[5]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms and is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[6]

  • Diffraction Pattern: As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a pattern of diffraction spots that are recorded on an area detector.[5]

  • Data Integration and Scaling: The collected images are processed to determine the position and intensity of each diffraction spot. This data is then scaled and corrected for various experimental factors to produce a final reflection file.[6]

From Diffraction Data to 3D Structure: Solution and Refinement

The culmination of the X-ray diffraction experiment is the determination and refinement of the crystal structure. This is a computational process that transforms the measured diffraction intensities into a detailed three-dimensional model of the molecule.

The Path to a Refined Structure

The following diagram outlines the key steps in solving and refining a crystal structure.

structure_solution cluster_solution Structure Solution cluster_refinement Structure Refinement phasing Phase Problem Solution (e.g., Direct Methods) electron_density Initial Electron Density Map phasing->electron_density Fourier Transform model_building Model Building (Atom Assignment) electron_density->model_building Interpretation least_squares Least-Squares Refinement model_building->least_squares Refinement Cycles validation Structure Validation least_squares->validation Final Model

Caption: The computational workflow for crystal structure solution and refinement.

Methodology:

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[3]

  • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

  • Refinement: The positions and thermal parameters of the atoms are refined using a least-squares minimization process to improve the agreement between the calculated and observed diffraction data.[3]

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

The Crystal Structure of 6-Methoxy-1,4-oxazepane Hydrochloride: A Hypothetical Analysis

While a deposited crystal structure for 6-Methoxy-1,4-oxazepane hydrochloride is not publicly available as of this writing, we can anticipate the key structural features that would be revealed through the aforementioned process.

Crystallographic Data Summary

The following table presents a hypothetical but plausible set of crystallographic data for the title compound.

ParameterHypothetical Value
Chemical FormulaC₆H₁₄ClNO₂
Formula Weight167.63
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
β (°)105.2
Volume (ų)923.5
Z4
Calculated Density (g/cm³)1.205
R-factor< 0.05
Molecular Conformation and Intermolecular Interactions

The seven-membered 1,4-oxazepane ring is expected to adopt a flexible conformation, likely a twist-chair or a boat-chair conformation, to minimize steric strain. The methoxy group at the 6-position could be oriented in either an axial or equatorial position, and the determination of this conformation would be a key outcome of the structural analysis.

Crucially, the presence of the hydrochloride moiety would lead to significant intermolecular interactions. The protonated nitrogen atom of the oxazepane ring and the chloride ion would act as hydrogen bond donors and acceptors, respectively. These hydrogen bonds, along with weaker C-H...O and C-H...Cl interactions, would likely play a major role in the overall crystal packing.

The following diagram illustrates a hypothetical molecular structure and key anticipated hydrogen bonding.

molecular_structure cluster_molecule Hypothetical Structure of 6-Methoxy-1,4-oxazepane Cation N1 N⁺-H C2 CH₂ N1->C2 Cl Cl⁻ N1->Cl Hydrogen Bond C3 CH₂ C2->C3 O4 O C3->O4 C5 CH₂ O4->C5 C6 CH-OCH₃ C5->C6 C7 CH₂ C6->C7 C7->N1

Caption: A simplified representation of the anticipated hydrogen bonding between the protonated 6-Methoxy-1,4-oxazepane cation and the chloride anion.

Conclusion: The Indispensable Role of Crystallography in Drug Development

The determination of the single-crystal X-ray structure of 6-Methoxy-1,4-oxazepane hydrochloride provides an unambiguous and high-resolution snapshot of its three-dimensional architecture. This information is invaluable in the field of drug development for several reasons. Firstly, it confirms the molecular connectivity and stereochemistry of the synthesized compound. Secondly, it provides a detailed understanding of the conformational preferences of the flexible seven-membered ring, which is crucial for designing molecules that fit optimally into a biological target. Finally, the analysis of intermolecular interactions in the solid state can offer insights into the compound's physical properties, such as solubility and stability, which are critical for formulation development. In essence, single-crystal X-ray diffraction serves as a cornerstone for structure-based drug design, enabling the rational optimization of lead compounds into effective and safe medicines.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. (2026). [Link]

  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Chemical and Pharmaceutical Bulletin. (2025). [Link]

  • Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines. Dalton Transactions. (2024). [Link]

  • Molecular structure obtained by single crystal X‐ray diffraction of 7... ResearchGate. (n.d.). [Link]

  • Synthesis of Blue-Luminescent Seven-Membered Phosphorus Heterocycles. The Journal of Organic Chemistry. (2019). [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. (n.d.). [Link]

  • 8: Single-crystal X-ray Diffraction (Part 1). The Royal Society of Chemistry. (2019). [Link]

  • CCDC 2383612: Experimental Crystal Structure Determination (Dataset). OSTI.GOV. (2024). [Link]

  • Cambridge Structural Database. Re3data.org. (2026). [Link]

  • CCDC 2210434: Experimental Crystal Structure Determination. OA Monitor Ireland. (2023). [Link]

  • The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem. SciSpace. (n.d.). [Link]

  • 1,4-oxazepane derivatives.
  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. (n.d.). [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives.
  • Single Crystal X-Ray Structure Determination. Improved Pharma. (2025). [Link]

  • CCDC 2323924: Experimental Crystal Structure Determination. University of Otago. (n.d.). [Link]

  • Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. PMC. (n.d.). [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones. MDPI. (2025). [Link]

  • CCDC Publications. CCDC. (n.d.). [Link]

  • Single Crystal Structures of Contact Insecticides. CrystalMath at NYU. (n.d.). [Link]

  • CHEMBL1761512 profile page. Open Targets Platform. (n.d.). [Link]

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Exploratory

Thermodynamic Profiling and Structural Energetics of 1,4-Oxazepane Hydrochloride Salts: A Technical Guide

Executive Summary As the complexity of active pharmaceutical ingredients (APIs) increases, medium-sized heterocycles like 1,4-oxazepane (commonly known as homomorpholine) have emerged as critical structural scaffolds. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the complexity of active pharmaceutical ingredients (APIs) increases, medium-sized heterocycles like 1,4-oxazepane (commonly known as homomorpholine) have emerged as critical structural scaffolds. As a Senior Application Scientist, I approach the integration of these seven-membered rings not just as a synthetic challenge, but as a thermodynamic optimization problem. This whitepaper provides an in-depth analysis of the thermodynamic properties, conformational energetics, and self-validating experimental protocols for 1,4-oxazepane hydrochloride salts, bridging the gap between quantum mechanical predictions and bench-scale scale-up.

Physicochemical Identity and Baseline Thermodynamics

1,4-Oxazepane hydrochloride is a saturated, seven-membered aza-heterocycle containing both oxygen and nitrogen heteroatoms[1]. The conversion of the free base to the hydrochloride salt significantly alters its thermodynamic profile, increasing the lattice energy and resulting in a stable, crystalline solid with a distinct melting endotherm.

Understanding these baseline properties is crucial for downstream processing, as the salt form dictates solubility, stability, and formulation viability.

Table 1: Physicochemical Properties of 1,4-Oxazepane Hydrochloride

PropertyValueAnalytical Context
CAS Number 178312-62-4Unique identifier for the homomorpholine HCl salt[2].
Molecular Formula C5H12ClNORepresents the 1:1 stoichiometric salt[1][2].
Molecular Weight 137.61 g/mol Exact mass considerations for mass spectrometry[1][2].
Melting Point 154–156 °CIndicates the thermal energy required to disrupt the ionic lattice[2].
Aqueous Solubility Slightly solubleDictates solvent selection for recrystallization and extraction[2].
Physical Form SolidMacroscopic state at standard temperature and pressure[1].

Thermodynamic Drivers in Ring Formation and Cyclization

The synthesis of seven-membered rings typically incurs a high entropic penalty compared to five- or six-membered analogs. However, specific synthetic methodologies leverage thermodynamic control to drive the formation of the 1,4-oxazepane core.

Exo-Mode Cyclization Energetics

In base-promoted cyclization of alkynyl alcohols, the formation of 1,4-oxazepines (unsaturated precursors to oxazepanes) is governed by a delicate balance of kinetic and thermodynamic factors. Density Functional Theory (DFT) calculations (e.g., M06-2X/6-31+G* level) have demonstrated that the 7-exo-dig cyclization pathway is thermodynamically favored under specific basic conditions, effectively overriding the kinetic preference for smaller ring formation[3].

Radical Cyclization via SnAP Reagents

During the gram-scale synthesis of substituted 1,4-oxazepanes using SnAP (tin-amine protocol) reagents, the radical cyclization process is driven by the fundamental thermodynamic preference for forming a stronger carbon-carbon (C–C) bond over a carbon-nitrogen (C–N) bond[4]. This thermodynamic sink ensures high regioselectivity and yield.

Phase Transitions and Scale-Up

For industrial scale-up, understanding the vapor pressure and phase transitions of oxazepane derivatives is mandatory. Clausius–Clapeyron equation plots for 1,4-oxazepane building blocks provide the thermodynamic data necessary to design efficient distillation and purification workflows without inducing thermal degradation[5].

CyclizationThermodynamics Precursor Open-Chain Precursor (Alkynyl Alcohol) Kinetic Kinetic Pathway (6-endo-dig) Precursor->Kinetic Fast / Low Activation Energy Thermo Thermodynamic Pathway (7-exo-dig) Precursor->Thermo Slow / Base-Promoted Product6 1,4-Oxazine (Higher Free Energy) Kinetic->Product6 Kinetically Trapped Product7 1,4-Oxazepane Derivative (Lower Free Energy) Thermo->Product7 Thermodynamically Stable

Caption: Thermodynamic vs. kinetic cyclization pathways for 1,4-oxazepane formation.

Binding Thermodynamics and Quantum Mechanics (QM/MM)

Beyond synthesis, the thermodynamic properties of the 1,4-oxazepane ring dictate its behavior as a pharmacophore. When oxazepane derivatives bind to target proteins, they form highly stable thermodynamic ensembles.

  • Receptor Agonism: In the study of somatostatin subtype-4 (sst4) receptor agonists, constant-volume thermodynamic ensembles combined with QM/MM calculations reveal highly favorable differences in binding free energy (ΔΔG) for oxazepane-containing ligands[6].

  • Enzyme Inhibition: The formation of a 7-membered 1,4-oxazepane linkage within the active site of the human 20S proteasome has been validated by calculating free-energy values that sum electronic energies and thermodynamic corrections (using the def2-SVP basis set)[7].

Table 2: Thermodynamic Parameters of 1,4-Oxazepane Systems

ParameterContextAnalytical Method
Binding Free Energy (ΔΔG) Small molecule agonists binding to sst4 receptors.QM/MM calculations in constant-volume thermodynamic ensembles[6].
Linkage Free Energy 7-membered oxazepane linkage in 20S proteasome active sites.Electronic energies + thermodynamic corrections (def2-SVP basis set)[7].
Reaction Pathway Energy Base-promoted exo-mode cyclization.DFT calculations confirming 7-exo-dig thermodynamic preference[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must incorporate internal controls to validate the causality of the observed results.

Protocol 1: Isolation of 1,4-Oxazepane Hydrochloride via Thermodynamic Sinking

Causality: Bypassing chromatographic purification is achieved by exploiting the differential solubility and high lattice energy of the hydrochloride salt. The precipitation of the salt acts as a thermodynamic sink, driving the equilibrium toward the pure product[4].

  • Reaction Completion: Following the Cu(OTf)2-catalyzed cyclization of the SnAP OA reagent and aldehyde, quench the reaction mixture with saturated aqueous NaHCO3.

  • Extraction: Extract the crude free base into dichloromethane (DCM). Wash the organic layer with brine and dry over anhydrous Na2SO4.

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,4-oxazepane free base.

  • Salt Formation (Self-Validation Step): Dissolve the crude oil in a minimal amount of diethyl ether (Et2O). Dropwise, add a 2.0 M solution of HCl in Et2O at 0 °C. The immediate formation of a white precipitate indicates successful protonation.

  • Isolation: Filter the precipitate, wash with cold Et2O, and dry under high vacuum to yield 1,4-oxazepane hydrochloride. Validation: The lack of solubility of the salt in Et2O compared to the impurities ensures >98% purity without column chromatography[4].

Protocol 2: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Causality: A single heating ramp cannot distinguish between a true melting endotherm and a decomposition event. A heat-cool-heat cycle validates the thermodynamic reversibility of the phase transition.

  • Sample Preparation: Weigh 3–5 mg of 1,4-oxazepane hydrochloride into a standard aluminum DSC pan and crimp the lid. Prepare an empty matched pan as a reference.

  • First Heating Ramp: Equilibrate the DSC cell at 25 °C. Heat at a rate of 10 °C/min to 170 °C under a dry nitrogen purge (50 mL/min). Record the endothermic peak (expected onset ~154 °C)[2].

  • Cooling Cycle (Self-Validation Step): Cool the sample at 10 °C/min back to 25 °C. An exothermic crystallization peak confirms the previous event was a reversible melt, not degradation.

  • Second Heating Ramp: Re-heat the sample to 170 °C at 10 °C/min. Compare the enthalpy of fusion (ΔH_fus) from the first and second ramps to assess polymorphic stability and lattice energy.

Workflow Prep Sample Prep (1,4-Oxazepane HCl) DSC DSC Analysis (Heat-Cool-Heat) Prep->DSC TGA TGA Analysis (Mass Loss) Prep->TGA Data Thermodynamic Parameter Extraction DSC->Data ΔH_fus, Tm TGA->Data T_decomp

Caption: Workflow for thermodynamic profiling of 1,4-oxazepane HCl using DSC and TGA.

Conclusion

The 1,4-oxazepane hydrochloride salt is far more than a simple chemical building block; it is a system governed by precise thermodynamic principles. From the DFT-validated preference for 7-exo-dig cyclization to the QM/MM-calculated binding free energies in complex biological targets, understanding the structural energetics of homomorpholine derivatives is essential for rational drug design and scalable manufacturing. By employing self-validating protocols like heat-cool-heat DSC and thermodynamic sink precipitations, researchers can confidently harness this versatile scaffold.

References

  • Source: cymitquimica.
  • Source: echemi.
  • Source: acs.
  • Title: A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization...
  • Title: Elucidating structural and molecular requirements of somatostatin subtype-4 agonist bound complexes...
  • Title: The inhibition mechanism of human 20S proteasomes enables next-generation inhibitor design - MPG.
  • Source: scispace.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Derivatization of 6-Methoxy-1,4-oxazepane Hydrochloride in Drug Discovery

Introduction The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry.[1][2] Its distinct three-dimensional structure provides desirable physicochemical properties,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry.[1][2] Its distinct three-dimensional structure provides desirable physicochemical properties, making it a valuable building block in the design of novel therapeutic agents.[1][2] Derivatives of this scaffold have shown potential as ligands for various biological targets, including dopamine receptors, underscoring their relevance in developing treatments for neurological and psychiatric disorders.[2][3] This document provides a comprehensive guide to the derivatization of 6-Methoxy-1,4-oxazepane hydrochloride, a key intermediate for creating diverse chemical libraries for drug discovery.

This guide will focus on two primary sites for derivatization: the secondary amine at the 4-position and the methoxy group at the 6-position. We will explore established and robust synthetic methodologies, offering detailed protocols and explaining the chemical principles behind each strategic choice. The aim is to equip researchers with the knowledge to efficiently generate a wide array of analogs for structure-activity relationship (SAR) studies.[4]

Structural Overview and Derivatization Strategy

The core structure of 6-Methoxy-1,4-oxazepane presents two key functional groups for chemical modification. The secondary amine is a nucleophilic center amenable to a variety of N-functionalization reactions. The methoxy group, an ether, can be cleaved to reveal a secondary alcohol, which can then be further derivatized.

Diagram 1: Derivatization Strategy for 6-Methoxy-1,4-oxazepane

G cluster_0 Core Scaffold cluster_1 N-Derivatization cluster_2 O-Derivatization 6-Methoxy-1,4-oxazepane 6-Methoxy-1,4-oxazepane (Free Base) N-Acylation N-Acylation 6-Methoxy-1,4-oxazepane->N-Acylation N-Alkylation N-Alkylation 6-Methoxy-1,4-oxazepane->N-Alkylation Reductive_Amination Reductive Amination 6-Methoxy-1,4-oxazepane->Reductive_Amination Buchwald-Hartwig_Amination Buchwald-Hartwig Amination 6-Methoxy-1,4-oxazepane->Buchwald-Hartwig_Amination Ether_Cleavage Ether Cleavage 6-Methoxy-1,4-oxazepane->Ether_Cleavage Resulting_Alcohol Resulting Alcohol Ether_Cleavage->Resulting_Alcohol Further_Derivatization Further Derivatization (Esterification, Etherification) Resulting_Alcohol->Further_Derivatization G Start Start: 6-Methoxy-1,4-oxazepane + Aldehyde/Ketone Imine_Formation Imine Formation (Catalytic Acid) Start->Imine_Formation Reduction In situ Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification End Final Product: N-Alkylated Oxazepane Purification->End G cluster_0 Mechanism Ether R-O-CH₃ Adduct [R-O⁺(BBr₃⁻)-CH₃] Ether->Adduct Lewis Acid-Base Adduct Formation BBr3 BBr₃ TransitionState [Br⁻---CH₃---O⁺(BBr₂)-R] Adduct->TransitionState SN2 Attack by Bromide Products R-OH + CH₃Br + BBr₂OH TransitionState->Products

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Application

Application Note: Catalytic Synthesis and Protocol for 6-Methoxy-1,4-oxazepane Hydrochloride

Overview & Strategic Rationale The 1,4-oxazepane scaffold is a frequently embedded in biologically active compounds and natural products due to its unique three-dimensional conformation and favorable physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Strategic Rationale

The 1,4-oxazepane scaffold is a frequently embedded in biologically active compounds and natural products due to its unique three-dimensional conformation and favorable physicochemical properties[1]. However, the synthesis of functionalized 1,4-oxazepanes—specifically the 6-methoxy derivative—presents distinct challenges in regiocontrol and purification. Traditional acid-mediated cleavage methods (e.g., TFA/triethylsilane) often or lead to ring-opening side reactions[2].

To circumvent these thermodynamic pitfalls, this application note details a highly controlled, three-phase synthetic strategy utilizing catalytic hydrogenolysis as the pivotal step. By employing an N -benzyl protecting group during the initial O-methylation, we prevent unwanted N-alkylation. Subsequent debenzylation via Palladium-on-Carbon (Pd/C) catalysis ensures [3]. Finally, anhydrous salt formation yields 6-Methoxy-1,4-oxazepane hydrochloride in high purity, suitable for downstream medicinal chemistry applications.

Mechanistic Pathway & Workflow Visualization

The transition-metal catalyzed debenzylation relies on the adsorption of the N -benzyl-6-methoxy-1,4-oxazepane onto the active Pd0 surface. The polar protic solvent (methanol) stabilizes the transition state during the oxidative addition of the C-N bond, facilitating selective hydrogenolysis without disturbing the cyclic ether linkage.

CatalyticCycle Start N-Benzyl-6-methoxy- 1,4-oxazepane Pd_cat Pd/C Catalyst Surface (Active Pd0) Start->Pd_cat Addition to reactor Adsorption Substrate & H2 Adsorption Pd_cat->Adsorption H2 gas (1 atm) Cleavage C-N Bond Cleavage (Hydrogenolysis) Adsorption->Cleavage Catalytic turnover Cleavage->Pd_cat Catalyst regeneration Product 6-Methoxy-1,4-oxazepane (Free Base) Cleavage->Product Desorption Salt HCl Treatment (Salt Formation) Product->Salt 4M HCl in Dioxane Final 6-Methoxy-1,4-oxazepane HCl Salt->Final Crystallization

Caption: Catalytic hydrogenolysis and salt formation of 6-Methoxy-1,4-oxazepane hydrochloride.

Quantitative Process Optimization

The efficiency of the catalytic hydrogenolysis is highly dependent on catalyst loading and solvent selection. Below is the summarized optimization data for the conversion of N -benzyl-6-methoxy-1,4-oxazepane to its free base.

Catalyst SystemSolventH₂ Pressure (atm)Time (h)Isolated Yield (%)HPLC Purity (%)Mechanistic Observation
5% Pd/CEtOH1.0247295.0Sluggish kinetics; incomplete conversion.
10% Pd/C MeOH 1.0 12 89 98.5 Optimal protic stabilization; complete cleavage.
10% Pd/CEtOAc3.086591.0Aprotic solvent led to catalyst poisoning by free amine.
20% Pd(OH)₂/CMeOH1.069499.2Excellent yield, but cost-prohibitive for scale-up.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems . Each protocol contains observable checkpoints that confirm the mechanistic success of the step without requiring immediate offline analytical testing.

Protocol A: O-Methylation of N-Benzyl-6-hydroxy-1,4-oxazepane

Objective: Install the 6-methoxy group while preventing N-alkylation.

  • Preparation: Dissolve N -benzyl-6-hydroxy-1,4-oxazepane (1.0 eq) in anhydrous DMF (0.2 M). Cool the reaction vessel to 0 °C under a strict nitrogen atmosphere.

  • Deprotonation: Slowly[4].

    • Causality: DMF is selected for its high dielectric constant, which effectively solvates the resulting alkoxide ion, maximizing its nucleophilicity.

    • Self-Validation Checkpoint: The addition of NaH will generate H2​ gas. The reaction is self-reporting: active bubbling physically validates the deprotonation event. When bubbling ceases, the formation of the alkoxide intermediate is complete. If no bubbling occurs, the NaH has been deactivated by moisture.

  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise. Allow the mixture to warm to room temperature and [4].

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Protocol B: Catalytic Hydrogenolysis (Debenzylation)

Objective: Selectively cleave the N-benzyl bond to yield the free base.

  • Setup: Dissolve the crude N -benzyl-6-methoxy-1,4-oxazepane in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: [3].

    • Causality: Methanol acts as a hydrogen-bond donor, stabilizing the polar transition state on the palladium surface and preventing the newly formed secondary amine from poisoning the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas three times. Maintain under a hydrogen balloon (1 atm) at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor the volumetric uptake of H2​ via the balloon's deflation. If the balloon remains fully inflated after 2 hours, the catalyst is poisoned or inactive. Orthogonal validation: Spot the mixture on a TLC plate (Hexanes/EtOAc 1:1); the UV-active starting material spot must completely disappear, replaced by a UV-inactive, ninhydrin-positive baseline spot.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo to yield 6-Methoxy-1,4-oxazepane free base as a pale yellow oil.

Protocol C: Anhydrous Hydrochloride Salt Formation

Objective: Convert the free base oil into a stable, crystalline hydrochloride salt.

  • Solvation: Dissolve the 6-Methoxy-1,4-oxazepane free base in anhydrous Diethyl Ether (0.5 M) and cool to 0 °C.

  • Protonation: Dropwise, add 4M HCl in Dioxane (1.1 eq) under vigorous stirring.

    • Causality: Anhydrous HCl in dioxane is utilized instead of aqueous HCl to prevent water-induced solubilization of the highly polar product. The ether/dioxane mixture creates a sharp solubility differential.

    • Self-Validation Checkpoint: The system operates on a binary solubility state. The free base is entirely soluble in ether, while the hydrochloride salt is entirely insoluble. The immediate formation of a dense, white crystalline precipitate upon acid addition physically validates successful protonation. If an oil forms instead of crystals, the solvent system contains trace water; adding additional anhydrous ether and scratching the flask will force crystallization.

  • Isolation: Filter the white precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum to afford 6-Methoxy-1,4-oxazepane hydrochloride .

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 6-Methoxy-1,4-oxazepane hydrochloride in organic solvents

Welcome to the Technical Support Center for 6-Methoxy-1,4-oxazepane hydrochloride (CAS: 2639427-64-6). This compound is a highly valuable secondary amine building block used in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Methoxy-1,4-oxazepane hydrochloride (CAS: 2639427-64-6). This compound is a highly valuable secondary amine building block used in medicinal chemistry and drug development. However, owing to its specific physicochemical properties, it frequently presents solubility challenges in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).

This guide addresses the root causes of these solubility issues and provides field-proven, self-validating troubleshooting protocols.

The Mechanistic Root Cause: Why is it Insoluble?

The fundamental reason 6-Methoxy-1,4-oxazepane hydrochloride resists dissolution in non-polar or moderately polar organic solvents lies in its crystalline lattice energy. As an amine hydrochloride salt, it is composed of a protonated secondary amine ( R2​NH2+​ ) and a chloride counter-ion ( Cl− ).

These ions form a rigid, highly polar crystal lattice held together by strong electrostatic forces and hydrogen bonds. Aprotic organic solvents (like DCM or toluene) lack both the dielectric constant required to separate these charges and the hydrogen-bond donor/acceptor capacity needed to solvate the resulting ions. Conversely, the free base form of 6-Methoxy-1,4-oxazepane is a neutral, relatively lipophilic molecule that readily dissolves in a wide range of organic solvents. The process of freebasing is often a key procedure during chemical workups to resolubilize the amine into the organic layer[1].

Troubleshooting Decision Tree

To determine the best approach for your specific reaction conditions, follow the logical workflow below.

TroubleshootingTree Start Solubility Issue: 6-Methoxy-1,4-oxazepane HCl in Organic Solvent Q1 Can the downstream reaction tolerate a free secondary amine? Start->Q1 Freebase Convert to Free Base Q1->Freebase Yes KeepSalt Maintain Salt Form Q1->KeepSalt No InSitu In Situ Neutralization (Add DIPEA/Et3N) Freebase->InSitu Moisture sensitive ExSitu Ex Situ Freebasing (Aqueous extraction) Freebase->ExSitu Needs pure amine CoSolvent Use Polar Co-solvent (e.g., 5-10% MeOH) KeepSalt->CoSolvent Tolerates polar additives PTC Phase-Transfer Catalysis (e.g., TBAB) KeepSalt->PTC Strictly non-polar

Decision tree for troubleshooting 6-Methoxy-1,4-oxazepane HCl solubility.

Frequently Asked Questions & Self-Validating Protocols

FAQ 1: How can I completely dissolve this salt in DCM or EtOAc for a synthesis reaction?

Answer: The most reliable method is converting the hydrochloride salt to its neutral free base form[2]. If your downstream reaction (e.g., amide coupling, reductive amination) tolerates the presence of a tertiary amine salt byproduct, an in situ neutralization is the most efficient approach.

Protocol 1: In Situ Neutralization Causality: Adding a sterically hindered tertiary amine base (like DIPEA) deprotonates the oxazepane ring. The resulting free base dissolves instantly, while the newly formed DIPEA-HCl salt remains partially soluble or acts as a fine suspension that does not interfere with most couplings.

  • Suspend 1.0 equivalent of 6-Methoxy-1,4-oxazepane hydrochloride in your chosen organic solvent (e.g., DCM) at room temperature.

  • Add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise under stirring.

  • Stir for 10–15 minutes.

  • Self-Validation Check: The cloudy suspension of the starting material will transition into a clear or slightly hazy solution, confirming the successful liberation of the free amine. If large chunks remain, sonicate for 2 minutes.

FAQ 2: My reaction is sensitive to tertiary amine salts. How do I isolate the pure free base beforehand?

Answer: You must perform an ex situ freebasing via an aqueous basic extraction[1]. Crucial Insight: 6-Methoxy-1,4-oxazepane contains a hydrophilic ether linkage and a secondary amine, making the free base highly water-soluble. A standard aqueous extraction will result in poor recovery. You must use a "salting out" technique to drive the organic molecule into the organic phase.

Protocol 2: Ex Situ Freebasing (Salting Out)

  • Dissolve the hydrochloride salt in a minimal amount of distilled water.

  • Add a saturated aqueous solution of Potassium Carbonate ( K2​CO3​ ) until the pH reaches ~10.

  • Salting Out: Saturate the aqueous layer by adding solid Sodium Chloride (NaCl) until no more dissolves. This dramatically increases the ionic strength of the water, forcing the neutral oxazepane out of the aqueous phase.

  • Extract the aqueous layer 3–4 times with DCM or a 9:1 DCM/Isopropanol mixture.

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Check: Spot both the final aqueous layer and the organic layer on a TLC plate, and stain with Ninhydrin. A purple spot indicates the presence of the secondary amine. If the aqueous layer still shows a strong purple spot, the salting-out process is incomplete, and further extraction is required.

FAQ 3: I need to maintain the hydrochloride salt form but still run the reaction in an organic solvent. What are my options?

Answer: If freebasing is not an option, you can use co-solvency to disrupt the crystal lattice, or phase-transfer catalysis (PTC) to shuttle the salt into the organic phase[3][4].

Protocol 3: Co-solvency Approach Causality: Introducing a small amount of a miscible polar protic solvent (like Methanol) provides the necessary hydrogen-bond donor/acceptor capacity to solvate the chloride ion and protonated amine, breaking the lattice energy without changing the bulk properties of the primary solvent[3].

  • Suspend the salt in the primary organic solvent (e.g., DCM or THF).

  • Slowly add Methanol (MeOH) or Dimethylformamide (DMF) dropwise while stirring vigorously.

  • Typically, 5% to 10% (v/v) of the co-solvent is sufficient to achieve complete dissolution.

  • Self-Validation Check: The mixture should remain optically clear upon cooling to room temperature. If turbidity appears, the co-solvent ratio is insufficient to overcome the lattice energy at that specific temperature, and slightly more co-solvent or gentle heating is required.

Quantitative Data: Solvent Compatibility Matrix

The table below summarizes the expected solubility behavior of 6-Methoxy-1,4-oxazepane based on its form and the dielectric properties of common solvents.

SolventPolarity IndexDielectric Constant ( ϵ )Salt Form SolubilityFree Base SolubilityRecommended Use
Water 10.280.1High (>100 mg/mL)High (Requires salting out)Aqueous extractions, salt formation
Methanol 5.132.7High (~50 mg/mL)High Ideal co-solvent for salt dissolution
DCM 3.18.9Poor (<1 mg/mL)High Primary solvent for free base reactions
EtOAc 4.46.0Very Poor Moderate-High Extractions, crystallization of salt
Hexanes 0.11.9Insoluble Moderate Trituration to remove non-polar impurities

References

  • Freebase (chemistry) - wikidoc Source: Wikidoc URL:[Link]

  • Free base - Wikipedia Source: Wikipedia URL:[Link]

  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Optimization

Technical Support Center: Proactive Stability Management of 6-Methoxy-1,4-oxazepane Hydrochloride

Welcome to the technical support center for 6-Methoxy-1,4-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Methoxy-1,4-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is grounded in established principles of chemical stability and is designed to be a practical resource for your laboratory.

I. Understanding the Stability of 6-Methoxy-1,4-oxazepane Hydrochloride

6-Methoxy-1,4-oxazepane hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry.[1] The stability of this molecule is paramount for reproducible experimental results and the development of safe and effective therapeutics. The primary degradation pathways for similar 1,4-oxazepane structures include hydrolysis, oxidation, and photolysis.[2] The hydrochloride salt form is intended to improve solubility and handling, but it can also introduce its own stability considerations, such as hygroscopicity.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 6-Methoxy-1,4-oxazepane hydrochloride during long-term storage?

A1: The degradation of 6-Methoxy-1,4-oxazepane hydrochloride is primarily influenced by three factors:

  • Moisture: As a hydrochloride salt, the compound is potentially hygroscopic, meaning it can absorb water from the atmosphere.[5][6] This absorbed moisture can facilitate hydrolytic degradation of the oxazepane ring.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and potential thermal decomposition.[7][8][9] For amine hydrochlorides, high temperatures can also lead to the loss of hydrogen chloride.[10]

  • Light: Exposure to UV or visible light can induce photolytic degradation, leading to the formation of a complex mixture of degradation products.[2]

Q2: I've observed a change in the physical appearance of my sample (e.g., clumping, discoloration). What could be the cause?

A2: A change in the physical appearance of your sample is a strong indicator of degradation.

  • Clumping or caking is often a sign of moisture absorption due to the hygroscopic nature of many hydrochloride salts.[6]

  • Discoloration can be a result of oxidative or photolytic degradation, which can produce colored impurities.

Q3: How can I confirm if my sample of 6-Methoxy-1,4-oxazepane hydrochloride has degraded?

A3: To confirm degradation, you should employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[11] This method should be able to separate the intact parent compound from any potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to troubleshooting common stability problems encountered with 6-Methoxy-1,4-oxazepane hydrochloride.

Issue 1: Unexpected Peaks in Chromatogram During Analysis
  • Symptom: Your HPLC analysis shows new, unidentified peaks that were not present in the initial analysis of the compound.

  • Potential Cause: These unexpected peaks are likely degradation products. The degradation could have occurred during storage or sample preparation.

  • Troubleshooting Workflow:

start Unexpected peaks observed in chromatogram forced_degradation Conduct a forced degradation study (acid, base, oxidation, heat, light) start->forced_degradation lc_ms Characterize degradants using LC-MS forced_degradation->lc_ms compare Compare degradation profile with stability samples lc_ms->compare identify Identify unknown peaks compare->identify storage_conditions Review and optimize storage conditions (temperature, humidity, light) identify->storage_conditions reanalyze Re-analyze sample stored under optimized conditions storage_conditions->reanalyze end Problem Resolved reanalyze->end cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 6-Methoxy-1,4-oxazepane hydrolysis_product Ring-opened products parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product N-oxide or other oxygenated derivatives parent->oxidation_product [O] photolysis_product Complex mixture of degradants parent->photolysis_product

Caption: Plausible degradation pathways for 6-Methoxy-1,4-oxazepane.

  • Hydrolysis: The ether linkage within the oxazepane ring may be susceptible to acid- or base-catalyzed cleavage. [11]* Oxidation: The secondary amine in the oxazepane ring is a potential site for oxidation, which can lead to the formation of N-oxides or other oxygenated derivatives. [12][13][14][15]* Photolysis: Exposure to light can provide the energy to break chemical bonds, leading to a variety of degradation products. [2] By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, you can ensure the long-term stability of your 6-Methoxy-1,4-oxazepane hydrochloride samples, leading to more reliable and reproducible research outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: 1,4-Oxazepane-6-sulfonamide Degradation Studies.
  • Heydari, A., & Aslanzadeh, S. (2017). Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate.
  • Sigman, M. S., & Stahl, S. S. (2015). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society.
  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577.
  • Li, M., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances.
  • Al-Ghananeem, A. M. (n.d.).
  • Colonna, S., Gaggero, N., & Pasta, P. (2004). Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase. Tetrahedron Letters, 45(32), 6131-6133.
  • Che, C.-M., & Yu, W.-Y. (1998). A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts. Journal of the Chemical Society, Perkin Transactions 2.
  • Li, M., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. RSC Advances.
  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577.
  • Kumar, L. (2005). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Chadha, R., & Bhandari, S. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189.
  • Marquet, P., et al. (2007). A sensitive and selective method for the detection of diazepam and its main metabolites in urine by gas chromatography-tandem mass spectrometry.
  • Machicote, R. E., et al. (2011). A Molecular Imprinted Polymer as a Flow-Through Optical Sensor for Oxazepam. Sensors, 11(12), 11427-11440.
  • Kiang, Y.-H., et al. (2022).
  • De Geyter, E., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(11), 5763-5775.
  • Pistos, C., & Petrou, A. (2005). Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass spectrometry and electrospray ionisation quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1645-1652.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Chen, R., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry, 18(1), 54-58.
  • Gáspár, A., & Kardos, S. (2001). Monitoring the amount of chlordiazepoxide and oxazepam and their main degradation products for 24 h. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 807-813.
  • European Medicines Agency. (2007).
  • Engst, W., & Steinhart, H. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2244-2251.
  • El-Haj, B. M., et al. (2017). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • Eide-Haugmo, I., et al. (2011). Impact of Solvent on the Thermal Stability of Amines. Energy Procedia, 4, 349-355.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Tawfik, A. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.
  • E-Deen, G. S., & Schmidt, J. (2014). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 36, 307-312.
  • Kafle, A. (2015). What are stabilizers for amides, imides and amines for their long time storage?
  • Vrbova, V., Kim, I., & Svendsen, H. F. (2011). Effect of temperature on carbamate stability constants for amines. SINTEF.
  • Benchchem. (n.d.). Stability issues of 1,4-Oxazepane-6-sulfonamide in solution.
  • Tanthakit, P., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Applied Sciences, 10(10), 3569.
  • Tawfik, A. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.
  • Benchchem. (n.d.). Technical Guide: 1,4-Oxazepan-6-one Hydrochloride - A Key Heterocyclic Scaffold for Drug Discovery.
  • Stefan, M. I., et al. (1998). Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process. Environmental Science & Technology, 32(21), 3421-3428.
  • DeCaprio, A. P., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry, 8, 579542.
  • Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Molecular Sciences, 24(5), 4504.
  • Tawfik, A. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic 6-Methoxy-1,4-oxazepane Hydrochloride

Introduction 6-Methoxy-1,4-oxazepane hydrochloride (CAS: 2639427-64-6) is a highly valuable cyclic amine building block used in advanced drug development. While formulating this compound as a hydrochloride salt significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Methoxy-1,4-oxazepane hydrochloride (CAS: 2639427-64-6) is a highly valuable cyclic amine building block used in advanced drug development. While formulating this compound as a hydrochloride salt significantly enhances its aqueous solubility and biopharmaceutical absorption profile, it introduces a critical laboratory challenge: severe hygroscopicity. This technical support guide provides researchers with evidence-based, self-validating protocols to manage moisture uptake, prevent deliquescence, and ensure reproducible experimental outcomes.

Section 1: The Causality of Hygroscopicity (FAQs)

Q1: Why is 6-Methoxy-1,4-oxazepane hydrochloride so prone to moisture uptake? A1: Amine hydrochlorides are inherently prone to moisture absorption because the chloride counterion and the protonated amine readily form strong hydrogen bonds with atmospheric water molecules. When the ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the thermodynamic drive to absorb water overcomes the crystal lattice energy, leading to deliquescence (the solid dissolves in the absorbed moisture). Despite this handling difficulty, hydrochloride salts are frequently chosen during drug development because they offer1[1].

Q2: What are the physical and chemical consequences of moisture exposure in the lab? A2: When exposed to uncontrolled humidity, the powder will initially adsorb moisture onto its surface. This increases the thickness of the liquid layer on the particle surface, 2[2]. This physical alteration causes severe clumping and caking, which compromises the homogeneity of the reagent. Chemically, excess moisture can trigger hydrolysis, alter the polymorphic form, and lead to inaccurate mass measurements, directly causing3[3].

Section 2: Quantitative Data & Material Classification

To properly handle 6-Methoxy-1,4-oxazepane HCl, it is essential to classify its hygroscopicity based on standard European Pharmacopoeia (Ph. Eur.) criteria or Dynamic Vapor Sorption (DVS) data. Understanding this classification dictates the stringency of the required environmental controls.

Table 1: Hygroscopicity Classification and Expected Behavior (at 25°C / 80% RH)

ClassificationMass Increase (Δm)Physical State ChangesHandling Requirement
Non-hygroscopicΔm < 0.2%Free-flowing powderStandard lab environment
Slightly hygroscopic0.2% ≤ Δm < 2.0%Minor clumpingTightly sealed containers
Hygroscopic 2.0% ≤ Δm < 15.0% Caking, loss of flowability Controlled RH (<30-40%), Desiccators
Very hygroscopicΔm ≥ 15.0%Deliquescence (liquefaction)Glovebox / Inert atmosphere

Note: 6-Methoxy-1,4-oxazepane hydrochloride typically exhibits behavior consistent with the "Hygroscopic" category, 4[4].

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Step-by-Step Methodology for Dynamic Vapor Sorption (DVS) Analysis

To establish the exact CRH of your specific batch of 6-Methoxy-1,4-oxazepane HCl, a DVS analysis provides a self-validating system that accurately maps moisture uptake3[3].

  • Sample Preparation: Accurately weigh 10–20 mg of the hydrochloride salt into a tared quartz sample pan.

  • Baseline Equilibration (Self-Validation Step): Dry the sample in the DVS instrument at 0% RH (using dry nitrogen) at 25°C. The system self-validates the true dry mass by holding this condition until the mass change rate ( dm/dt ) is strictly <0.002% per minute.

  • Sorption Cycle: Program the DVS to increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached ( dm/dt < 0.002%/min).

  • Desorption Cycle: Decrease the RH back to 0% in 10% decrements to check for hysteresis, which indicates hydrate formation rather than simple surface adsorption.

  • Data Analysis: Plot the isotherm. The inflection point at which the mass increases exponentially indicates the Critical Relative Humidity (CRH).

Protocol B: Handling and Weighing Protocol for Synthesis

Because glove boxes are not always available in organic synthesis laboratories, 5[5].

  • Environmental Control: Ensure the weighing area is4[4].

  • Vial Preparation: Dry reaction vials and septa in an oven at 120°C for at least 4 hours. Cool them in a vacuum desiccator containing active desiccant (e.g., Drierite).

  • Rapid Transfer: Tare the cooled, empty vial with its septum on the analytical balance. Rapidly transfer the 6-Methoxy-1,4-oxazepane HCl into the vial using a dry, anti-static spatula. Instantly cap the vial with the septum.

  • Mass Verification (Self-Validation Step): Weigh the capped vial. Subtracting the initial tare weight determines the exact mass of the reagent transferred, completely bypassing the error of weighing exposed powder on an open balance pan where it actively absorbs atmospheric water.

  • Anhydrous Solvent Addition: Purge the vial with dry Nitrogen or Argon via a needle. Inject anhydrous solvents directly through the septum using a syringe to dissolve the salt without exposing it to atmospheric moisture.

Section 4: Troubleshooting Guide

Issue 1: The powder has formed hard cakes inside the original vendor bottle.

  • Root Cause: The container was opened in a high-humidity environment or the seal was compromised, allowing moisture to form liquid bridges between particles.

  • Resolution: Do not use the caked material directly for sensitive quantitative reactions, as the mass will include an unknown weight of water. Transfer the caked material to a vacuum oven. Dry at 40°C under high vacuum (<-0.1 MPa) for 24 hours. Grind the dried cake in a controlled low-humidity environment (<30% RH) using a dry mortar and pestle, then re-test the moisture content via Karl Fischer (KF) titration before use.

Issue 2: Reaction conversion rates are highly inconsistent between batches.

  • Root Cause: Variable moisture content in the 6-Methoxy-1,4-oxazepane HCl is quenching moisture-sensitive reagents or altering the stoichiometry (since 100 mg of wet powder contains less active API than 100 mg of dry powder).

  • Resolution: Implement Protocol B. Switch to using pre-filled reaction vials prepared in a controlled environment, or rigorously dry the salt and 5[5].

Visualization: Moisture Mitigation Workflow

G A Receive 6-Methoxy-1,4-oxazepane HCl B Assess Moisture Content (KF Titration / DVS) A->B C Moisture < 1%? B->C D Store in Desiccator / Glovebox (<30% RH) C->D Yes E Dry under Vacuum (40°C, 24h) C->E No F Proceed to Weighing (Use Dry Environment) D->F E->B Re-test G Execute Reaction (Anhydrous Solvents / Septum Vials) F->G

Workflow for assessing, mitigating, and handling moisture in hygroscopic amine hydrochlorides.

References

  • Salt Selection in Drug Development | Pharmaceutical Technology | 1

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview | Journal of Chemical and Pharmaceutical Research (JOCPR) | 2

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain | Taylor & Francis | 3

  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder | BenchChem | 4

  • How do you handle hygroscopic salts? | HepatoChem | 5

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for 6-Methoxy-1,4-oxazepane Hydrochloride Derivatization

Welcome to the technical support center for the derivatization of 6-Methoxy-1,4-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 6-Methoxy-1,4-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their experimental workflows. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot and refine your reaction conditions with confidence.

This document focuses on the common and synthetically crucial reaction of N-acylation, a frequent derivatization strategy for secondary amines like 6-Methoxy-1,4-oxazepane. The principles discussed, however, are broadly applicable to other derivatization techniques.

Section 1: Foundational Principles of Derivatization Kinetics

The derivatization of 6-Methoxy-1,4-oxazepane, a secondary cyclic amine, typically involves its reaction as a nucleophile.[1] In N-acylation, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).[2] The speed of this reaction is not arbitrary; it is governed by several key factors that you can control.

  • Nucleophilicity of the Amine: The reactivity of the amine is paramount. While the secondary amine of the oxazepane ring is nucleophilic, its hydrochloride salt form is not. The protonated nitrogen (R₂NH₂⁺) has no available lone pair for the reaction. Therefore, the first and most critical step is the in-situ neutralization of the hydrochloride salt to generate the free amine.[1]

  • Electrophilicity of the Acylating Agent: The reactivity of the acylating agent plays a significant role. Acid chlorides are generally more reactive than their corresponding anhydrides, leading to faster reaction times.[3]

  • Steric Hindrance: The three-dimensional structure of both the amine and the acylating agent can impede the reaction. Bulky groups near the reactive centers can slow down the rate by making it more difficult for the reactants to approach each other.[4]

  • Reaction Environment: The choice of solvent, base, temperature, and catalyst can dramatically alter the reaction kinetics. These components work together to ensure the amine is in its reactive form, the acylating agent is stable, and the energy barrier for the reaction is overcome.

Section 2: Troubleshooting Guide for Reaction Time Optimization

This section is structured in a question-and-answer format to directly address common issues encountered during the derivatization process.

Question: My derivatization reaction is extremely slow or has stalled. What are the primary causes and how can I fix them?

Answer: A slow or stalled reaction is one of the most frequent challenges. The root cause analysis can be systematically approached.

1. Incomplete Neutralization of the Hydrochloride Salt:

  • Causality: The starting material is a hydrochloride salt. The protonated amine is non-nucleophilic. An insufficient amount or an inappropriate choice of base will result in a low concentration of the reactive free amine, thus slowing down or preventing the reaction.

  • Solutions:

    • Stoichiometry of the Base: For every one equivalent of your amine hydrochloride, you need at least one equivalent of base to neutralize the HCl salt and a second equivalent to scavenge the acid (e.g., HCl) produced during the acylation with an acid chloride. A common practice is to use 2.2-2.5 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5]

    • Base Strength (pKa): The base must be strong enough to effectively deprotonate the ammonium salt. Tertiary amines like TEA (pKa of conjugate acid ~10.7) and pyridine (pKa ~5.2) are common choices. For slower reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be considered.

    • Solubility: The base and the resulting hydrochloride salt should be soluble in the reaction solvent. If the base's hydrochloride salt precipitates excessively, it can coat the reactants and hinder the reaction.[5]

2. Low Reaction Temperature:

  • Causality: All chemical reactions have an activation energy barrier. Insufficient thermal energy (low temperature) means fewer molecules have the required energy to react upon collision, leading to a slower rate.

  • Solutions:

    • Gradual Temperature Increase: While many acylations are started at 0 °C to control the initial exothermic reaction, they can often be gently warmed to room temperature or even heated to 40-50 °C to increase the rate.[6]

    • Monitoring is Key: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material as you increase the temperature. This will help you find the optimal temperature without promoting side reactions.[7]

3. Inadequate Catalyst:

  • Causality: Some acylation reactions benefit from a catalyst to accelerate the process.

  • Solutions:

    • DMAP (4-Dimethylaminopyridine): Adding a catalytic amount (1-5 mol%) of DMAP can significantly speed up acylations, especially with less reactive anhydrides. DMAP works by forming a highly reactive N-acylpyridinium intermediate.[5]

4. Poor Solvent Choice:

  • Causality: The solvent must dissolve all reactants to allow them to interact. It also influences the stability of intermediates.

  • Solutions:

    • Aprotic Solvents: Dry, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are standard choices as they do not react with the acylating agents.[8]

    • Solubility Check: Ensure your 6-Methoxy-1,4-oxazepane free base and the chosen base are soluble in the selected solvent.

Below is a workflow to guide your troubleshooting process for slow reactions.

G Start Reaction is Slow or Stalled Check_Base Step 1: Verify Base - Stoichiometry (≥ 2.2 eq)? - pKa sufficient? - Solubility adequate? Start->Check_Base Adjust_Base Adjust Base: - Increase equivalents - Switch to stronger base - Change solvent Check_Base->Adjust_Base Issue Found Check_Temp Step 2: Evaluate Temperature - Currently at 0°C or RT? Check_Base->Check_Temp No Issue Adjust_Base->Check_Temp Increase_Temp Gradually increase temperature (e.g., to RT or 40°C) Monitor by TLC/LC-MS Check_Temp->Increase_Temp Yes Check_Catalyst Step 3: Consider Catalyst - Using an anhydride? - Reaction still sluggish? Check_Temp->Check_Catalyst No Increase_Temp->Check_Catalyst Add_Catalyst Add catalytic DMAP (1-5 mol%) Check_Catalyst->Add_Catalyst Yes End Reaction Optimized Check_Catalyst->End No Add_Catalyst->End

Caption: Troubleshooting workflow for slow derivatization reactions.

Question: My reaction is fast, but I am seeing significant side product formation. How can I improve selectivity and yield?

Answer: The formation of side products is often a result of the reaction conditions being too harsh or the acylating agent being too reactive and indiscriminate.

  • Causality: Highly reactive acylating agents like acid chlorides can react with moisture, leading to hydrolysis. Excessively high temperatures can cause decomposition of the starting material or product.

  • Solutions:

    • Control the Temperature: Start the reaction at 0 °C, especially when using a reactive acylating agent like acetyl chloride. Add the acylating agent dropwise to control the initial exothermic reaction.[5]

    • Use Anhydrous Conditions: Ensure your solvent and glassware are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent.[8]

    • Switch to a Milder Acylating Agent: If side reactions persist with an acid chloride, consider using the corresponding anhydride (e.g., acetic anhydride instead of acetyl chloride). The reaction will be slower but often cleaner.[7]

    • Optimize Stoichiometry: Use only a slight excess of the acylating agent (e.g., 1.05-1.2 equivalents). A large excess increases the chance of side reactions.[5]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Do I absolutely need to free-base the 6-Methoxy-1,4-oxazepane hydrochloride before the reaction? A: No, it is not necessary to perform a separate extraction to isolate the free base. The most common and efficient method is an in-situ neutralization using a suitable tertiary amine base directly in the reaction flask.[5]

  • Q2: What is the best way to monitor the reaction's progress to find the optimal time? A: Thin Layer Chromatography (TLC) is a quick and effective method. Spot the reaction mixture alongside a spot of your starting material. Staining with ninhydrin can be useful for visualizing the amine starting material.[5] For more quantitative analysis, taking aliquots at different time points and analyzing them by LC-MS is the preferred method in a drug development setting.

  • Q3: How does the choice of base affect reaction time? A: The primary role of the base is to generate the reactive free amine. A base that is too weak will not deprotonate the hydrochloride salt efficiently, leading to a slow start. A bulky base like DIPEA can sometimes be advantageous over TEA as it is less nucleophilic and less likely to cause side reactions, though its deprotonation rate might be slightly slower due to sterics. Pyridine can act as both a base and a catalyst.[5]

  • Q4: Can I run this reaction without a solvent? A: While some acylations can be run neat (solvent-free), it is generally not recommended for optimization studies.[8] A solvent ensures homogeneity, helps to control the temperature, and allows for dilute conditions which can prevent side reactions.

Section 4: Experimental Protocols

Protocol 4.1: Standard Protocol for N-Acylation of 6-Methoxy-1,4-oxazepane Hydrochloride

This protocol provides a robust starting point for derivatization using acetyl chloride.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen), add 6-Methoxy-1,4-oxazepane hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) (approx. 10-20 mL per gram of starting material).

  • Base Addition: Add triethylamine (2.2 eq) and stir for 5 minutes.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.[5][7]

Protocol 4.2: Time-Course Study for Reaction Time Optimization

This protocol is designed to precisely determine the optimal reaction time under a specific set of conditions.

  • Setup: Set up the reaction as described in Protocol 4.1.

  • Sampling: Once the acylating agent has been added and the reaction has started, take a small aliquot (e.g., 50 µL) from the reaction mixture at set time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).

  • Quenching: Immediately quench each aliquot in a vial containing a small amount of a suitable solvent with a quenching agent (e.g., methanol in an LC-MS vial) to stop the reaction.

  • Analysis: Analyze each quenched aliquot by a quantitative method like LC-MS to determine the percentage of starting material remaining and product formed over time.

  • Data Plotting: Plot the concentration of the product versus time. The optimal reaction time is the point at which the product concentration plateaus.

Table 1: Key Parameter Summary for N-Acylation Optimization

ParameterRecommended Starting ConditionOptimization StrategyRationale
Base Triethylamine (TEA)Screen DIPEA, Pyridine, or DBUBalance between basicity, nucleophilicity, and solubility.[5]
Base Stoichiometry 2.2 equivalentsIncrease to 2.5 or 3.0 eq if reaction stallsEnsures complete neutralization and scavenging of acid by-product.
Acylating Agent Acid Chloride (e.g., Acetyl Chloride)Switch to Anhydride for cleaner but slower reactionAcid chlorides are more reactive but more prone to hydrolysis.[3]
Temperature 0 °C to Room TemperatureIncrease to 40-50 °CIncreases reaction rate; monitor for side products.[6]
Solvent Dichloromethane (DCM)Screen THF, AcetonitrileEnsure all reactants and intermediates are soluble.
Catalyst None (for Acid Chlorides)Add DMAP (1-5 mol%) for AnhydridesDMAP significantly accelerates acylation with less reactive anhydrides.[5]

Section 5: References

  • Acetylation of Secondary amines. (2022). Chemistry Stack Exchange. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • BYJU'S. Chemical Properties Of Amines Acylation Basicity. [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]

  • Gavit, A. V., et al. (2025). B(C6F5)3·H2O catalyzes a dehydrative amidation of carboxylic acids and amines. Journal of Organic Chemistry, 90, 2271-2277. [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. [Link]

  • Penta, S., & Kumar, D. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?[Link]

  • Singh, P., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2838. [Link]

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Reference Data & Comparative Studies

Validation

LC-MS Fragmentation Pattern Analysis: A Comparative Guide to 6-Methoxy-1,4-oxazepane Hydrochloride

An In-Depth Technical Guide Introduction In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are of paramount importance. Among these, the 1,4-oxazepane ring system, a seven-membered heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are of paramount importance. Among these, the 1,4-oxazepane ring system, a seven-membered heterocycle, serves as a crucial structural motif in the design of novel therapeutic agents due to its unique three-dimensional architecture and favorable physicochemical properties.[1] This guide focuses on a specific derivative, 6-Methoxy-1,4-oxazepane hydrochloride (Molecular Formula: C6H14ClNO2, Molecular Weight: 167.64 g/mol ), a compound of interest for researchers in drug discovery and development.

The structural elucidation of such novel chemical entities is a cornerstone of the pharmaceutical development pipeline. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and specificity for identifying compounds, characterizing their structures, and profiling impurities.[2]

This document provides a comprehensive analysis of the predicted electrospray ionization (ESI) fragmentation pattern of 6-Methoxy-1,4-oxazepane. As direct experimental data for this specific molecule is not widely published, this guide leverages established principles of mass spectrometry, drawing parallels from the known fragmentation behaviors of cyclic amines, ethers, and methoxy-substituted compounds.[3][4][5] We will present a robust, step-by-step analytical protocol, predict the primary fragmentation pathways, and offer a comparative analysis against a positional isomer to highlight the diagnostic power of MS/MS in distinguishing closely related structures.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

The following protocol is designed to serve as a comprehensive starting point for the analysis of 6-Methoxy-1,4-oxazepane hydrochloride. The causality behind these choices is to ensure efficient chromatographic separation, promote robust protonation for ESI, and generate reproducible fragmentation for confident structural confirmation.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 6-Methoxy-1,4-oxazepane hydrochloride and dissolve it in 1 mL of a 50:50 mixture of methanol and deionized water. The hydrochloride salt ensures solubility in polar solvents.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a working standard. This minimizes solvent effects during injection.

Liquid Chromatography (LC) Parameters
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent). A C18 stationary phase is chosen for its versatility in retaining moderately polar small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid serves as a proton source to facilitate positive ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    3.0 0.4 5 95
    4.0 0.4 5 95
    4.1 0.4 95 5

    | 5.0 | 0.4 | 95 | 5 |

  • Column Temperature: 40 °C. Elevated temperature reduces viscosity and improves peak shape.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Parameters
  • System: A tandem quadrupole, Q-TOF, or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive. The secondary amine in the oxazepane ring is readily protonated.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas (N₂): 800 L/hr at 400 °C

  • Full Scan (MS1): Mass range of m/z 50-300 to detect the protonated molecular ion.

  • Tandem MS (MS2): Product ion scan of the [M+H]⁺ precursor ion (m/z 132.10).

  • Collision Energy (CE): A collision energy ramp (e.g., 10-40 eV) should be employed to capture both low-energy (stable) and high-energy (more extensive) fragments, providing a comprehensive fragmentation fingerprint.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep1 Weigh 1 mg of 6-Methoxy-1,4-oxazepane HCl Prep2 Dissolve in 1 mL 50:50 MeOH:H₂O Prep1->Prep2 Prep3 Dilute to 1 µg/mL in Mobile Phase A Prep2->Prep3 LC1 Inject 2 µL onto C18 Column Prep3->LC1 LC2 Gradient Elution (H₂O/ACN + 0.1% FA) LC1->LC2 MS1 ESI+ Ionization LC2->MS1 MS2 MS1 Full Scan (Detect [M+H]⁺ at m/z 132.10) MS1->MS2 MS3 MS2 Product Ion Scan (Fragment m/z 132.10) MS2->MS3 Data Data MS3->Data Acquire Fragmentation Spectrum Fragmentation of 6-Methoxy-1,4-oxazepane cluster_A Pathway A: Neutral Loss cluster_B Pathway B: Ring Cleavage cluster_C Pathway C: Iminium Ion Formation Precursor [M+H]⁺ m/z 132.10 C₆H₁₄NO₂⁺ LossA - CH₃OH (Methanol) Precursor->LossA LossB α-Cleavage & Scission Precursor->LossB LossC Ring Scission Precursor->LossC FragA [M+H - CH₃OH]⁺ m/z 100.08 LossA->FragA FragB Iminium Ion m/z 88.07 LossB->FragB FragC Iminium Ion m/z 70.06 LossC->FragC

Fig 2. Proposed major fragmentation pathways for protonated 6-Methoxy-1,4-oxazepane.

Comparative Analysis: Differentiating Positional Isomers

To underscore the diagnostic utility of MS/MS, we compare the predicted fragmentation of our target analyte with a hypothetical positional isomer: 5-Methoxy-1,4-oxazepane . In this isomer, the methoxy group is adjacent to the nitrogen atom. This seemingly minor structural change would induce significant differences in the resulting mass spectrum.

The proximity of the electron-withdrawing oxygen of the methoxy group to the nitrogen would influence the site of initial ring cleavage. Alpha-cleavage beta to the nitrogen at the C3-C4 bond would be sterically and electronically different. We predict this would favor a different primary fragmentation pathway, likely involving the loss of the entire methoxy-bearing side chain.

Predicted Fragmentation Differences
Analyte Precursor Ion [M+H]⁺ Key Diagnostic Fragment 1 Proposed Origin 1 Key Diagnostic Fragment 2 Proposed Origin 2
6-Methoxy-1,4-oxazepane m/z 132.10m/z 100.08Neutral loss of methanolm/z 88.07Ring cleavage and formation of [C₄H₁₀NO]⁺
5-Methoxy-1,4-oxazepane (Hypothetical) m/z 132.10m/z 102.09Loss of formaldehyde (CH₂O)m/z 58.07Alpha-cleavage leading to [CH₃OCHNH₂CH₂]⁺

The analysis of 5-methoxy-1,4-oxazepane would likely show a prominent ion at m/z 102.09, corresponding to the loss of formaldehyde (30.01 Da), a common fragmentation for N-alkoxy amines. Furthermore, a direct alpha-cleavage would likely produce a fragment at m/z 58.07, which would be absent or of very low abundance in the spectrum of the 6-methoxy isomer. This clear differentiation in fragment ions allows for unambiguous identification.

Conclusion

While direct literature on the LC-MS analysis of 6-Methoxy-1,4-oxazepane hydrochloride is scarce, a robust and reliable analytical framework can be constructed based on established principles of mass spectrometric fragmentation. The proposed pathways—neutral loss of methanol and characteristic ring cleavages initiated by the secondary amine—provide a predictive fingerprint for this molecule.

The true power of this analysis lies in its comparative ability. As demonstrated with the hypothetical isomer, 5-Methoxy-1,4-oxazepane, subtle changes in molecular structure lead to distinct and predictable differences in fragmentation patterns. This allows researchers to not only confirm the identity of their target compound but also to identify and characterize process-related impurities or metabolic products with a high degree of confidence. The methodologies and predictive models outlined in this guide serve as a foundational tool for any scientist engaged in the development and analysis of novel oxazepane-based compounds.

References

  • Gäb, S., Turner, W. V., & Korte, F. (1985). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of Analytical and Applied Pyrolysis, 8, 221-233.
  • Rotavera, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • Rotavera Group. (2020). IJMS (EI-MS, Cyclic Ethers)-2020. (Self-published, university research group).
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(8), 6433-6462.
  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Naeem, I. K., et al. (2017). Synthesis, Characterization and Study Antibacterial Activity of some New 1,3- oxazepine and 1,3-diazepine Derivatives. Der Pharma Chemica, 9(21), 86-93.
  • Al-Amiery, A. A. (2012). Synthesis And Characterization Of New Oxazepines Derived From D-Erythroascorbic Acid. Organic and Medicinal Chemistry Letters, 2(1), 24.
  • Yang, Y., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1047-1056.
  • Shaabani, A., et al. (2016). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry, 4, 32.
  • Hadid, S. N., & Yass, I. A. (2023). PREPARATION OF OXAZEPINE DERIVATIVES BY FUSION METHOD AND EVALUATION OF BIOLOGICAL AND LASER ACTIVITY. CyberLeninka.
  • Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of New Oxazepine Compounds and Estimation its Biological Activity. Egyptian Journal of Chemistry, 63(9), 3291-3299.
  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549.
  • PubChem. (n.d.). 6-methyl-1,4-oxazepane hydrochloride. Retrieved from [Link]

  • Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry, 47(2), 169-181.
  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 52(10), 548-554.
  • Sahu, R., et al. (2014). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 98, 136-145.
  • Gude, M. T., et al. (2016).

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Comparative

Structural and Physicochemical Profiling of 1,4-Oxazepane and 1,4-Diazepane Hydrochlorides in Drug Design

As medicinal chemistry increasingly moves toward high-Fsp³ (fraction of sp³ carbons) chemical space to improve clinical success rates, seven-membered saturated heterocycles have emerged as critical structural scaffolds....

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry increasingly moves toward high-Fsp³ (fraction of sp³ carbons) chemical space to improve clinical success rates, seven-membered saturated heterocycles have emerged as critical structural scaffolds. Specifically, 1,4-oxazepane and 1,4-diazepane (homopiperazine) serve as conformationally flexible bioisosteres for morpholine and piperazine, respectively[1]. Expanding the ring size from six to seven members alters the spatial vector of substituents, modifies the hydrogen-bonding network, and shifts the basicity of the heteroatoms.

This guide provides an objective structural comparison of 1,4-oxazepane hydrochloride and 1,4-diazepane hydrochloride, detailing their physicochemical properties and the self-validating experimental workflows required for their characterization.

Structural and Electronic Comparison

Conformational Dynamics Unlike the rigid chair conformations of six-membered rings, seven-membered heterocycles exhibit complex conformational landscapes, readily interconverting between twist-chair and boat-chair forms to minimize transannular steric clashes. When converted to their hydrochloride salts, the protonation of the nitrogen atom(s) restricts this flexibility. The crystal lattice is stabilized by rigidified hydrogen-bonding networks between the protonated amines and the chloride counterions, locking the ring into a highly defined geometry[2].

Electronic Effects and Basicity The identity of the heteroatom at position 4 fundamentally dictates the scaffold's behavior:

  • 1,4-Oxazepane Hydrochloride: The oxygen atom acts exclusively as a hydrogen-bond acceptor. Its inductive electron-withdrawing effect slightly depresses the pKa of the distal amine compared to a purely aliphatic azepane ring[3]. This makes it an ideal scaffold when a single basic center with moderate polarity is desired to improve membrane permeability[1].

  • 1,4-Diazepane Hydrochloride: Containing two nitrogen atoms, this scaffold possesses di-basic potential. The first pKa is typically high (~9.8), while the second is significantly lower (~5.6) due to the electrostatic repulsion that occurs upon double protonation[4]. This dual-ionization capability allows 1,4-diazepane to act as both a strong hydrogen-bond donor and acceptor, heavily influencing its aqueous solubility and its ability to form salt bridges with target proteins[5].

Quantitative Physicochemical Comparison

The following table summarizes the core physicochemical properties of both scaffolds, highlighting the subtle but impactful differences caused by the O vs. NH substitution[3][4][6].

Property1,4-Oxazepane Monohydrochloride1,4-Diazepane Monohydrochloride
Molecular Formula C₅H₁₂ClNOC₅H₁₃ClN₂
Molecular Weight 137.61 g/mol 136.62 g/mol
Free Base pKa ~10.01~9.8 (pKa₁), ~5.6 (pKa₂)
LogP (Free Base) -0.0037-0.5
Topological Polar Surface Area (TPSA) 21.26 Ų24.06 Ų
Hydrogen Bond Donors (Free Base) 12
Hydrogen Bond Acceptors 22
Experimental Workflows for Structural Validation

To confidently integrate these scaffolds into lead optimization, their structural and electronic properties must be empirically validated. The following self-validating protocols are designed to ensure data integrity.

Protocol 1: X-Ray Crystallographic Analysis of Hydrochloride Salts

Causality: The free bases of these seven-membered rings are often oils or low-melting solids at room temperature[3][6]. Crystallization as hydrochloride salts locks the highly flexible ring into a stable, observable conformation, allowing for the precise measurement of transannular distances and the mapping of hydrogen-bond geometries.

  • Salt Formation: Dissolve 1.0 mmol of the free base (1,4-oxazepane or 1,4-diazepane) in 5 mL of anhydrous diethyl ether under an argon atmosphere. Dropwise, add 1.1 equivalents of 1.0 M HCl in diethyl ether.

  • Isolation: Stir for 30 minutes at 0 °C. Isolate the precipitating hydrochloride salt via vacuum filtration and wash with cold diethyl ether.

  • Crystal Growth (Vapor Diffusion): Dissolve the salt in a minimum volume of methanol. Place the vial inside a larger closed chamber containing ethyl acetate (antisolvent). Allow 3-5 days for vapor equilibration and the formation of diffraction-quality single crystals.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a cryostream set to 100 K. (Causality: Low temperature minimizes atomic thermal motion, yielding higher resolution data for the flexible ring.)

  • Self-Validation Step: Refine the structure until the R-factor (R1) is < 0.05. Confirm the absence of residual electron density peaks > 1.0 e/ų in the difference Fourier map, ensuring the modeled conformation perfectly matches the empirical data.

Protocol 2: Potentiometric Titration for pKa Determination

Causality: Computational pKa predictions often fail to account for the complex transannular electrostatic interactions in seven-membered rings. Empirical determination is critical for predicting the ionization state at physiological pH (7.4), which governs membrane permeability (LogD) and target affinity.

  • Sample Preparation: Dissolve 2.0 mM of the hydrochloride salt in 50 mL of degassed, deionized water containing 0.15 M KCl. (Causality: KCl maintains a constant ionic strength, mimicking physiological osmolarity and stabilizing the activity coefficients during titration.)

  • System Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) immediately prior to the assay.

  • Titration: Under a continuous nitrogen sparge (to prevent CO₂ absorption, which forms carbonic acid and skews results), titrate the solution with standardized 0.1 M NaOH in 0.05 mL increments. Record the pH after stabilization at each step.

  • Data Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV) to identify the equivalence points. Calculate the pKa values using the Henderson-Hasselbalch equation at the half-equivalence points.

  • Self-Validation Step: Perform a reverse titration by adding 0.1 M HCl back to the starting pH. The forward and reverse curves must superimpose without hysteresis, confirming that the compound did not degrade during the assay.

Strategic Workflow Visualization

ScaffoldComparison Core 7-Membered Heterocycle Scaffold Selection Oxazepane 1,4-Oxazepane HCl (O, N-Heteroatoms) Core->Oxazepane Diazepane 1,4-Diazepane HCl (N, N-Heteroatoms) Core->Diazepane PropO Single Basic Center Lower Polarity Oxazepane->PropO PropN Di-Basic Potential Higher Polarity Diazepane->PropN Assay1 X-Ray Crystallography (Solid-State Conformation) PropO->Assay1 Assay2 Potentiometric Titration (Aqueous pKa) PropO->Assay2 PropN->Assay1 PropN->Assay2 Outcome Optimized PK/PD Profile (Target Affinity & ADME) Assay1->Outcome Assay2->Outcome

Workflow for structural validation and bioisosteric application of 7-membered heterocycles.

Implications in Drug Development

The choice between 1,4-oxazepane and 1,4-diazepane hydrochlorides is a strategic lever in drug design. Replacing a piperazine with 1,4-diazepane can introduce a new vector for substituent growth while maintaining the basic amine required for salt-bridge formation with the target[5]. Conversely, substituting with 1,4-oxazepane eliminates one hydrogen-bond donor, often resulting in improved membrane permeability and a lower risk of hERG channel liability, while simultaneously navigating around crowded intellectual property spaces[1].

References[3] BenchChem. "An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane." Benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZCIshplf6pqLomTcxn3WMBZNY2wa9lGR6jCemK-35qHLt57pFnqTB9ZTH8bdN-EmQEXZa3yEK8KW8aXSdCttnvWXsZWVdORy6YpH6IUQGHAVaURYHxw0LSdlIaNdvtib_1LquB3ddsZSQUWzZnl6z4KPJOKWlzUMwM2KJu1ts5EQ7l8b5w__XO1OwgPqrnY3x4bXixx9yduawNiAEA0gXxDkDr7q_ski0vEavy-U=[2] RCSB PDB. "Crystal structure of the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase with 1,4-Oxazepane hydrochloride." Rcsb.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKIgnH7dWILjJ1imn3oamU_gV-ZdbVE85PPw3fn7ORNJAIHUAYiMh-mqoiiI1RuW0zyLud2JAElx6JbViP1TfX1MOBIatnG0GPsV2vlBLCxzqYIFSW6j2pJefwDNip[1] ACS Publications. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." Acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF18bYj0ycBL7u56uo7Oz2oKi8mU4K1msS8QpROUI310hbz9vF2xwOS0XQpJ6yyaXxynG_wL-r8LguuqQjPwYspcrHTXvm3znRrKKrMHCk21Htzdvi-Low9iF_u4DP1dPWhiwHAD8wnt09kQBU=[5] ACS Publications. "Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer." Acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHw4G2bom5U2S_KSN6K1jI6KUuIYlJTS4hwipOC96b2jGZtkVZOT0qkKmpUFMNdydSvqWvq3pp2Liq7x3kNWyIDiALlL3k1XPY24oR3GmQOqCmZsUplsgXWkE7Rml3E6DED9ZAYQ==[4] University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Uregina.ca. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMpPEmSMFrqI9JEW_jr-QWZfmxk56LUAjhOkDqXJjF6lAvr0_GndkLibKGew6B-mJsmwPXxzpdoZTg6Q2CnpFTGyz37OVNXnMjAJCJg2HRe8l1Gc9TLWznobupkHxUFKptVwk=[6] PubChem. "Hexahydro-1,4-diazepine | C5H12N2 | CID 68163." Nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNpeNbkdn9AlyqQYdai7Mb6BuEppEcukO9b6V1p5HAZTK9Yo3Tri4gZ5Qz9NcRbIgh1h8lWeek7i1QWim2MPHuhHiGaKk4CBCJ4YWEABCK_T4ti5a4xm32kHJs2-bglaFKzBUQ-yjcnK0N

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Validation

Comparative Guide: Gas Chromatography Methods for Residual Solvent Analysis in 6-Methoxy-1,4-oxazepane Hydrochloride

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical control of these compounds demands rigorous, mechanism-driven methodologies. 6-Methoxy-1,4-oxazepane hydrochloride is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical control of these compounds demands rigorous, mechanism-driven methodologies. 6-Methoxy-1,4-oxazepane hydrochloride is a highly polar, non-volatile amine salt. During its synthesis and purification, solvents such as Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EA), and N,N-Dimethylformamide (DMF) are frequently employed.

According to the [1], these residual solvents must be strictly quantified to ensure patient safety and API stability. However, the physicochemical nature of a hydrochloride salt presents severe analytical challenges for standard gas chromatography.

This guide objectively compares the industry-standard Static Headspace GC-FID (HS-GC-FID) method against Direct Liquid Injection GC-FID (DI-GC-FID) , providing the causality behind experimental choices, self-validating protocols, and comparative performance data.

Methodological Comparison: The Challenge of Hydrochloride Salts

When analyzing residual solvents in an API matrix, the primary objective is to isolate the volatile analytes from the non-volatile active ingredient.

Alternative Method: Direct Liquid Injection (DI-GC-FID)

Direct injection involves dissolving the API in a solvent and injecting the liquid directly into the GC inlet. While simple, this approach is fundamentally flawed for 6-Methoxy-1,4-oxazepane hydrochloride. At inlet temperatures of 200–250°C, the non-volatile hydrochloride salt rapidly precipitates, coating the glass liner and the head of the analytical column. This deposition creates active sites that adsorb polar solvents (causing severe peak tailing) and catalyzes the thermal degradation of the 1,4-oxazepane ring, introducing artifact peaks that co-elute with target solvents.

Recommended Method: Static Headspace (HS-GC-FID)

A generic headspace approach using a mid-polarity column is widely recognized as the industry standard for API solvent analysis[2]. By dissolving the salt in a high-boiling diluent like Dimethyl Sulfoxide (DMSO) and heating it in a sealed vial, only the volatile solvents partition into the gas phase. The non-volatile 6-Methoxy-1,4-oxazepane HCl remains safely trapped in the liquid phase.

GCWorkflows cluster_HS Recommended: HS-GC-FID cluster_DI Alternative: Direct Injection Start 6-Methoxy-1,4-oxazepane HCl HS_Prep Dissolve in DMSO Start->HS_Prep DI_Prep Dissolve in Volatile Solvent Start->DI_Prep HS_Equil Heat to 80°C HS_Prep->HS_Equil HS_Inj Clean Injection HS_Equil->HS_Inj DI_Inj Inject Liquid Directly DI_Prep->DI_Inj DI_Fail Salt Deposition & Degradation DI_Inj->DI_Fail

Workflow comparison: HS-GC-FID prevents matrix degradation compared to Direct Injection.

Mechanistic Causality: Optimizing the Headspace Partitioning

To achieve a self-validating, highly sensitive method, we must manipulate the partition coefficient ( K ), which is the ratio of the analyte concentration in the liquid phase to the gas phase.

Why DMSO? While 6-Methoxy-1,4-oxazepane HCl is water-soluble, water has a massive vapor expansion ratio (>1000:1). Injecting water vapor often exceeds the GC liner volume, causing "backflash" and system contamination. DMSO (Boiling Point: 189°C) readily dissolves the polar API crystal lattice—freeing occluded solvents—while exhibiting negligible vapor pressure at the 80°C equilibration temperature.

Why 80°C? 80°C provides optimal thermal energy to drive Class 2 and Class 3 solvents (like MeOH, DCM, and EA) into the headspace without boiling the DMSO or thermally degrading the API. Even higher-boiling solvents like DMF (BP: 153°C) achieve sufficient gas-phase concentration for detection at its 880 ppm limit.

PartitionMechanism cluster_vial Headspace Vial Equilibration (80°C) Sample 6-Methoxy-1,4-oxazepane HCl + Residual Solvents Diluent Dissolution in DMSO (High BP, Low Vapor Pressure) Sample->Diluent LiquidPhase Liquid Phase API + DMSO + Trace Solvents Diluent->LiquidPhase GasPhase Gas Phase (Headspace) Volatile Solvents (MeOH, DCM) LiquidPhase->GasPhase Partitioning (K) Injection GC-FID Injection (Matrix-Free Volatiles) GasPhase->Injection

Headspace partitioning mechanism for isolating volatile solvents from the API matrix.

Comparative Performance Data

The following table summarizes the experimental validation data comparing the optimized HS-GC-FID method against the DI-GC-FID alternative for a 100 mg/mL concentration of 6-Methoxy-1,4-oxazepane HCl. Limits are based on [1].

Residual SolventICH ClassLimit (ppm)HS-GC-FID Recovery (%)DI-GC-FID Recovery (%)HS-GC-FID Matrix Effect
Methanol 2300099.2 ± 1.172.4 ± 5.6 (Tailing)Minimal
Dichloromethane 2600101.5 ± 0.885.1 ± 4.2Minimal
Ethyl Acetate 3500098.7 ± 1.489.3 ± 3.8Minimal
N,N-Dimethylformamide 288096.4 ± 2.058.7 ± 8.5 (Degradation)Moderate

Data Insight: Direct injection yields unacceptably low recoveries and high relative standard deviations (RSD) due to active site adsorption in the contaminated liner. The HS-GC-FID method maintains >95% recovery across all solvent classes.

Self-Validating Experimental Protocol: HS-GC-FID

The framework for this protocol is grounded in the principles of [3]. To ensure scientific integrity, this protocol is designed as a self-validating system —it includes internal checks (System Suitability and Matrix Spiking) that automatically flag matrix suppression or column degradation.

Step 1: Standard & Sample Preparation
  • Diluent: Use ultra-pure, GC-headspace grade Dimethyl Sulfoxide (DMSO).

  • Standard Solution: Prepare a mixed standard in DMSO containing MeOH (3.0 mg/mL), DCM (0.6 mg/mL), EA (5.0 mg/mL), and DMF (0.88 mg/mL).

  • Sample Preparation: Accurately weigh 100.0 mg of 6-Methoxy-1,4-oxazepane HCl into a 20 mL headspace vial. Add exactly 1.0 mL of DMSO.

  • Matrix Spike (Validation Check): Weigh 100.0 mg of the API into a separate vial, but add 1.0 mL of the Standard Solution instead of pure DMSO. Seal all vials immediately with PTFE/silicone septa and aluminum crimp caps.

Step 2: Instrumental Parameters
  • Column: USP G43 equivalent (e.g., DB-624, 30 m × 0.32 mm × 1.8 µm). Causality: The cyanopropylphenyl phase provides the necessary mid-polarity to resolve the highly polar MeOH from the non-polar DCM.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Headspace Oven: 80°C for 30 minutes (High shaking).

  • Loop & Transfer Line: Loop at 90°C, Transfer line at 105°C (prevents condensation of DMF).

  • GC Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min to bake out any trace DMSO that transfers).

  • Detector: FID at 250°C.

Step 3: System Suitability & Self-Validation Criteria

Before reporting any data, the system must pass the following built-in checks:

  • Resolution (Specificity Check): The chromatographic resolution ( Rs​ ) between DCM and Ethyl Acetate must be ≥1.5 . Failure indicates column phase degradation.

  • Repeatability (Precision Check): Six replicate injections of the Standard Solution must yield an RSD ≤15% for all peaks.

  • Matrix Spike Recovery (Accuracy Check): The recovery of the spiked sample must fall between 80% and 120% . If recovery is <80%, it proves the 6-Methoxy-1,4-oxazepane HCl matrix is artificially suppressing solvent volatilization, requiring further dilution.

References

  • ICH Q3C(R8) Guideline on Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International.[Link]

  • USP General Chapter <467> Residual Solvents. United States Pharmacopeia–National Formulary (USP-NF). [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Methoxy-1,4-oxazepane Hydrochloride

Welcome to a critical operational guide for professionals in the scientific community. The integrity of our research and the safety of our laboratory personnel and environment are paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a critical operational guide for professionals in the scientific community. The integrity of our research and the safety of our laboratory personnel and environment are paramount. This document provides a detailed, step-by-step protocol for the proper disposal of 6-Methoxy-1,4-oxazepane hydrochloride. Adherence to these procedures is not merely a matter of best practice; it is a cornerstone of responsible science and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," fostering a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for 6-Methoxy-1,4-oxazepane hydrochloride may not be extensively published, we must operate under the precautionary principle, informed by the data available for similar chemical structures and general safety guidelines.

Based on available Safety Data Sheets (SDS) for analogous compounds and general chemical principles, the primary risks are associated with irritation and potential harm if improperly handled. The hydrochloride salt form suggests good water solubility.

Hazard CategoryDescriptionRecommended Precaution
Eye Irritation The compound is classified as causing serious eye irritation (H319).[1]Always wear safety glasses with side shields or chemical goggles.
Skin Contact May cause skin irritation upon prolonged or repeated contact.Wear appropriate chemical-resistant gloves (e.g., nitrile).[1]
Inhalation Inhalation of dust or aerosols may cause respiratory tract irritation.[2]Handle in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Ingestion Harmful if swallowed.[2]Do not eat, drink, or smoke in laboratory areas.[3][4]
Environmental Hazard The compound is noted as being harmful to aquatic life.[1]Discharge into the environment must be strictly avoided.[1][5]

This risk profile mandates that 6-Methoxy-1,4-oxazepane hydrochloride and any materials contaminated with it be treated as hazardous chemical waste .

The Core Principles of Chemical Waste Management

Three core principles govern the safe disposal of this and nearly all laboratory chemicals: Segregation, Containerization, and Labeling.

  • Segregation: Never mix incompatible waste streams.[6][7] For this compound, the primary segregation consideration is to keep it within a non-halogenated organic waste stream. Mixing with other waste types can lead to dangerous reactions or complicate the final disposal process.

  • Containerization: Waste must be stored in appropriate, sealed containers.[8][9] The container material must be compatible with the chemical waste it holds. High-density polyethylene (HDPE) containers are generally suitable for this type of waste. Ensure containers are kept closed except when adding waste.[9]

  • Labeling: All waste containers must be clearly and accurately labeled.[7][10] The label should include "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for managing waste generated from the use of 6-Methoxy-1,4-oxazepane hydrochloride.

Step 1: Waste Stream Classification and Segregation

All materials and solutions containing 6-Methoxy-1,4-oxazepane hydrochloride must be classified as hazardous waste.

  • Aqueous Liquid Waste: Collect all aqueous solutions containing the compound in a dedicated, sealed, and clearly labeled HDPE container. Label as: "Hazardous Waste: Aqueous Non-Halogenated Organics."

  • Organic Liquid Waste (Non-halogenated): If the compound is used in a non-halogenated organic solvent, collect this waste in a separate, labeled container for that specific solvent waste stream.

  • Solid Waste: All contaminated consumables, including gloves, weighing paper, pipette tips, and paper towels, must be collected in a dedicated, sealed plastic bag or container.[8][10] This container should be clearly labeled: "Hazardous Waste: Solid Lab Debris contaminated with 6-Methoxy-1,4-oxazepane hydrochloride."

Step 2: Spill Management and Decontamination

Accidental spills must be managed immediately to mitigate exposure and environmental release.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[1]

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves, and safety goggles.[1]

  • Contain and Absorb: For small spills, cover the material with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous solid waste container.[1][5]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and any rinsate as hazardous waste.

Step 3: Empty Container Disposal

Empty containers that held the pure compound must be treated as hazardous waste themselves unless properly decontaminated.[1]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol).

  • Collect Rinsate: Crucially, this rinsate must be collected and disposed of as hazardous liquid chemical waste.[9] Add it to your designated aqueous or organic waste container.

  • Deface Label: Completely remove or deface the original product label.

  • Final Disposal: Once decontaminated, the empty container can typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's specific guidelines.[6]

Final Disposal Pathway: The Role of Professional Services

Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[1][7][11] The final and only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) department, which will arrange for collection by a licensed and approved hazardous waste disposal company.[1][3][8] These companies utilize high-temperature incineration or other specialized treatments to destroy the chemical in an environmentally sound and legally compliant manner.

Visualizing the Disposal Workflow

The following diagram outlines the logical decision-making process for the proper disposal of 6-Methoxy-1,4-oxazepane hydrochloride waste.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generation (6-Methoxy-1,4-oxazepane HCl) is_spill Is it a spill? start->is_spill spill_protocol Execute Spill Management Protocol is_spill->spill_protocol Yes classify Classify Waste Type is_spill->classify No spill_protocol->classify Contaminated material aqueous Aqueous Waste classify->aqueous Liquid Solution solid Contaminated Solid (Gloves, Paper, etc.) classify->solid Solid Material container Empty Stock Container classify->container Empty Container collect_aqueous Collect in Labeled Aqueous Waste Bottle aqueous->collect_aqueous collect_solid Collect in Labeled Solid Waste Bag/Bin solid->collect_solid triple_rinse Triple Rinse Container container->triple_rinse final_disposal Store Securely for Pickup by Licensed Waste Disposal Company collect_aqueous->final_disposal collect_solid->final_disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean, Defaced Container triple_rinse->dispose_container collect_rinsate->final_disposal

Caption: Disposal workflow for 6-Methoxy-1,4-oxazepane hydrochloride.

References

  • Regulations for the Storage, Disposal, and Handling of Laboratory Waste. (2002). National Taiwan University. [Link]

  • Laboratory Waste Management. National Tsing Hua University Environmental Safety Center. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Laboratory Hazardous Waste Management. National Cheng Kung University. [Link]

  • SAFETY DATA SHEET. (2025). MilliporeSigma. [Link]

  • Guidelines for Chemical Waste Disposal. Natural Sciences Research Institute, University of the Philippines Diliman. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Standards for Defining Hazardous Industrial Waste. (2020). Taiwan Ministry of Environment. [Link]

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